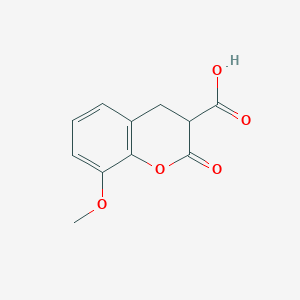
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the purine ring. The presence of these functional groups can influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one.
8-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to this compound.
1,7-Dimethyl-1H-purin-2(7H)-one: Lacks both methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy groups at positions 6 and 8, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H12N4O3 |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
6,8-dimethoxy-1,7-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3 |
Clave InChI |
ZCRDJFZFZAZVAX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)

![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)







![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
